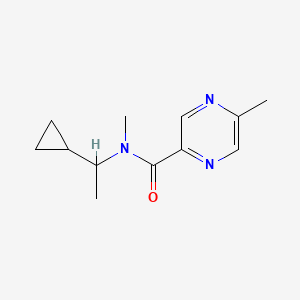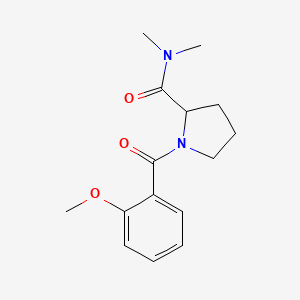
1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant interest in scientific research due to its potential in various applications.
作用機序
The mechanism of action of 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and survival. Specifically, 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide is that it is relatively easy to synthesize and purify, making it a readily available compound for use in laboratory experiments. However, one of the limitations of 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of research is in the development of new drugs for the treatment of cancer. 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has shown promise as a potential candidate for chemotherapy, and further research is needed to determine its efficacy and safety in human clinical trials. Another area of research is in the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has shown anti-inflammatory and neuroprotective effects, and further research is needed to determine its potential in these areas. Additionally, further research is needed to better understand the mechanism of action of 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide and to identify potential side effects and limitations of its use in laboratory experiments.
合成法
The synthesis of 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of N,N-dimethylpyrrolidine-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy.
特性
IUPAC Name |
1-(2-methoxybenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)15(19)12-8-6-10-17(12)14(18)11-7-4-5-9-13(11)20-3/h4-5,7,9,12H,6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAWTZYEKQYIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

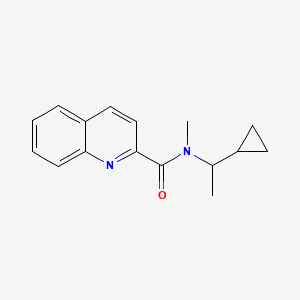
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
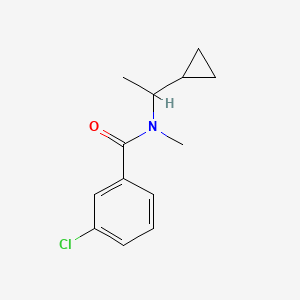
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
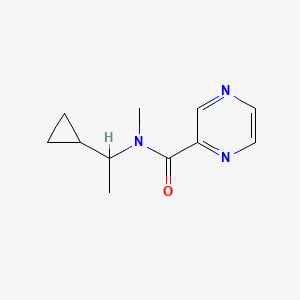
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
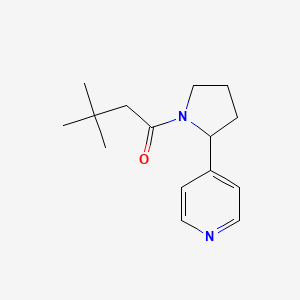

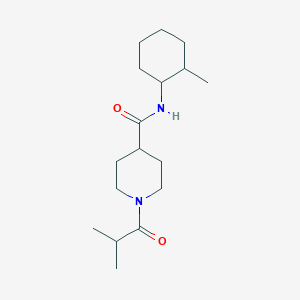
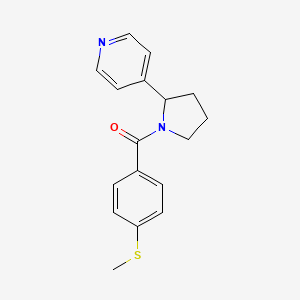
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
